N-(3-aminopropyl)acridine-9-carboxamide
Overview
Description
N-(3-aminopropyl)acridine-9-carboxamide: is a derivative of acridine, a heterocyclic compound known for its broad range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)acridine-9-carboxamide typically involves the reaction of acridine-9-carboxylic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Industrial Production Methods: These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)acridine-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
Chemistry: N-(3-aminopropyl)acridine-9-carboxamide is used as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound has shown promise in biological applications due to its ability to intercalate with DNA. This property makes it a potential candidate for anticancer and antimicrobial therapies . Additionally, its derivatives have been studied for their ability to inhibit enzymes such as topoisomerase and acetylcholinesterase, which are targets in cancer and neurodegenerative diseases, respectively .
Industry: In industrial applications, this compound and its derivatives are used as dyes and fluorescent probes. Their strong fluorescence properties make them useful in imaging and diagnostic applications .
Mechanism of Action
The primary mechanism by which N-(3-aminopropyl)acridine-9-carboxamide exerts its effects is through DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This inhibition can lead to the prevention of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to intercalate with DNA.
Amsacrine (m-AMSA): Another DNA intercalator used in cancer therapy.
Triazoloacridone (C-1305): Exhibits potent anticancer activity through DNA intercalation and enzyme inhibition.
Uniqueness: N-(3-aminopropyl)acridine-9-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other acridine derivatives. Its ability to undergo various chemical modifications also makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
N-(3-aminopropyl)acridine-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-10-5-11-19-17(21)16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11,18H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXOMYGQQOTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442867 | |
Record name | N-(3-aminopropyl)acridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259221-98-2 | |
Record name | N-(3-aminopropyl)acridine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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